molecular formula C14H15FN4O2 B2798219 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251621-04-1

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2798219
CAS No.: 1251621-04-1
M. Wt: 290.298
InChI Key: CHGGCBDILAVOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopyrimidines are a class of pyrimidines that are substituted by at least one amino group . They are molecular entities capable of accepting a hydron from a donor (Brønsted acid) .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. For a similar compound, 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3, the molecular weight is 541.993 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3, the linear formula is C31H24ClNO6 .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

A study discusses the stereochemistry of phenylpiracetam and its derivatives, emphasizing the relationship between stereocenters' configurations and biological properties. This research highlights the importance of enantiomerically pure compounds for enhancing pharmacological profiles, suggesting a similar interest in the stereochemistry of compounds like "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N1-(5-fluoro-2-methylphenyl)acetamide" for potential therapeutic applications (Veinberg et al., 2015).

Contributions to Cancer Treatment

Research on fluorinated pyrimidines outlines their role in treating cancer, with 5-Fluorouracil being a primary example. This review suggests that the structural and chemical properties of fluorinated compounds, similar to the one , are crucial for their antitumor activity. Such compounds disrupt nucleic acid synthesis and function, offering pathways for cancer treatment advancements (Gmeiner, 2020).

Synthesis and Pharmacological Activities

A review focusing on piracetam and its derivatives, including their synthesis and biological activities, underscores the broad therapeutic potential of such compounds. They exhibit promising effects in managing and treating various diseases, hinting at the diverse applications of similar compounds in enhancing cognitive functions and treating central nervous system disorders (Dhama et al., 2021).

Environmental and Biological Degradation Studies

Insights into the degradation of acetaminophen by advanced oxidation processes shed light on the fate of similar compounds in the environment and biological systems. This research highlights the importance of understanding the degradation pathways and biotoxicity of pharmaceutical compounds, which can inform the safe and effective use of new drugs (Qutob et al., 2022).

Methodological Advances in Synthesis

A practical synthesis approach for a related compound, 2-Fluoro-4-bromobiphenyl, illustrates the ongoing development of efficient and scalable synthetic routes. This research could provide a foundation for the synthesis of "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N1-(5-fluoro-2-methylphenyl)acetamide," enabling its broader exploration in pharmacological studies (Qiu et al., 2009).

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-8-3-4-10(15)6-11(8)18-12(20)7-19-13(21)5-9(2)17-14(19)16/h3-6H,7H2,1-2H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGGCBDILAVOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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